REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1.[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
1.39 g
|
Type
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reactant
|
Smiles
|
COC(C=CC1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
The resulting compound was purified with Silica gel column chromatography with a solvent mixture
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Type
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ADDITION
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Details
|
mixed with EtOAc and hexane (1:10) as an eluant
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Name
|
|
Type
|
product
|
Smiles
|
COC(CCC1=CC=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |